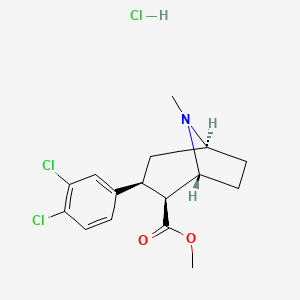

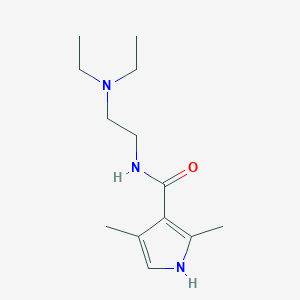

N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide

概要

説明

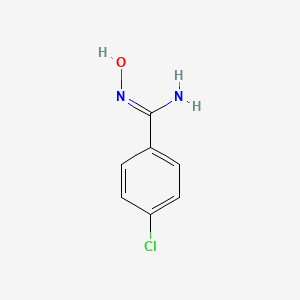

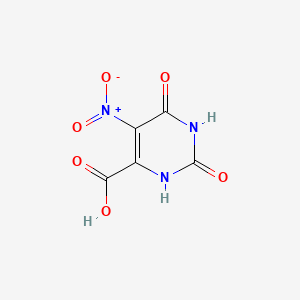

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various formats such as a line-angle diagram or a 3D model.

Synthesis Analysis

This involves a detailed description of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves the determination of properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用

1. Antibacterial Application

- Summary of Application : The compound 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, which is similar to the compound you mentioned, was synthesized and studied for its antibacterial activity .

- Methods of Application : The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

- Results or Outcomes : The results revealed that the PR-TPB complex has good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .

2. Self-Organization Processes

- Summary of Application : Poly [N - (2- (diethylamino)ethyl]acrylamide), a polymer similar to the compound you mentioned, was synthesized and studied for its self-organization processes in buffer solutions with changes in concentration and pH .

- Methods of Application : The polymer was synthesized by radical polymerization. The buffer solutions of the synthesized polymer were studied by light scattering and turbidimetry in the pH range from 7.00 to 13.00 and at concentrations from 0.00020 to 0.0080 g/cm3 .

- Results or Outcomes : It was found that at pH ≥ 7 with a rise in temperature, a structural-phase transition is observed in poly (N - [2- (diethylamino)ethyl]acrylamide) solutions. The phase separation temperatures decrease with increasing concentration and pH of solution .

3. Thermoresponsive Behavior

- Summary of Application : Poly(2-(diethylamino)ethyl methacrylate)-based nanoparticles were prepared by RAFT-mediated emulsion polymerization, which displayed a lower-critical solution temperature (LCST) phase transition in aqueous media .

- Methods of Application : The tertiary amine groups of PDEAEMA units were then utilized as functional handles to modify the core-forming block chemistry via a postpolymerization betainization approach for tuning both the cloud-point temperature (TCP) and flocculation temperature (TCFT) of these particles .

- Results or Outcomes : It was possible to regulate both TCP and TCFT of these nanoparticles upon varying the degree of betainization .

4. Industrial Applications

- Summary of Application : The compound 2-(Diethylamino)ethyl methacrylate, which is similar to the compound you mentioned, can increase adhesiveness and thermal stability due to the action of ionic bonds, and can improve cross-linking and the coloring performance of dyes and pigments .

- Methods of Application : This compound can be used in the production of thermosetting coatings, antistatic agents, dyeing auxiliaries, lubricant additives, adhesives, leather processing agents, and flame retardants .

- Results or Outcomes : The use of this compound in these applications can enhance the performance of the final products .

Safety And Hazards

This involves a description of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.

将来の方向性

This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further studies are needed.

特性

IUPAC Name |

N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-5-16(6-2)8-7-14-13(17)12-10(3)9-15-11(12)4/h9,15H,5-8H2,1-4H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHPZXZWUNAAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447733 | |

| Record name | N-(2-(DIETHYLAMINO)ETHYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

CAS RN |

590424-05-8 | |

| Record name | N-(2-(DIETHYLAMINO)ETHYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)